(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
CAS No.:
Cat. No.: VC13312840
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)/t13-/m0/s1 |
| Standard InChI Key | FYIWZDMXOCBTJE-ZDUSSCGKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid, delineates its core structure:
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Backbone: A propanoic acid framework with a chiral center at the C2 position (S-configuration).
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Side chain: A cyclopropyl group attached to the amino nitrogen, introducing steric hindrance and rigidity.
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Protecting group: The Fmoc moiety (9H-fluoren-9-ylmethoxycarbonyl) shields the amine during synthesis .
The molecular formula C21H21NO4 (MW: 351.4 g/mol) and isomeric SMILES string CC@@HN(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 encode its three-dimensional topology, which includes a fluorene aromatic system and a strained cyclopropane ring .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H21NO4 | |
| Molecular Weight | 351.4 g/mol | |
| Exact Mass | 351.1471 g/mol | |
| Topological Polar Surface Area | 75.8 Ų | |
| LogP (Octanol-Water) | 3.2 |
Stereochemical Significance
The (2S) configuration ensures compatibility with natural L-amino acids in peptide chains, while the cyclopropyl group’s planar geometry imposes conformational restrictions. This combination may stabilize β-turn or helical motifs in synthetic peptides, potentially enhancing receptor selectivity .
Synthesis and Protective Group Strategy
Cyclopropane Integration
Cyclopropanation of the alanine side chain is achieved through:
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Simmons–Smith reaction: Treatment of allylglycine derivatives with diiodomethane and a zinc-copper couple.
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Ring-closing metathesis: For stereocontrolled cyclopropane formation, though less common for this substrate .
Deprotection and Purification
Fmoc removal employs 20–50% piperidine in DMF, cleaving the carbamate via β-elimination to yield dibenzofulvene (monitored by UV at 301 nm). Crude products are purified via reversed-phase HPLC, leveraging the compound’s hydrophobicity (LogP 3.2) .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected building block, the compound enables iterative coupling in SPPS. Its cyclopropyl side chain confers:
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Enhanced proteolytic stability: Resistance to carboxypeptidases and chymotrypsin due to steric shielding.
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Controlled conformational sampling: Preorganization of peptide backbones for improved target engagement .
Pharmaceutical Case Study: Incretin Mimetics
Patent WO2021034815A1 highlights its use in synthesizing GLP-1 analogs. The cyclopropyl group replaces native residues (e.g., alanine) to prolong half-life while maintaining agonist activity at the glucagon-like peptide-1 receptor .
Table 2: Comparative Bioactivity of Cyclopropyl-Modified Peptides
| Peptide Variant | Receptor EC50 (nM) | Half-life (h) | Source |
|---|---|---|---|
| Native GLP-1(7-36) | 0.8 | 0.08 | |
| Cyclopropyl-Ala8 analog | 1.2 | 4.7 |
Biological and Chemical Relevance
Enzymatic Interactions
The cyclopropyl moiety’s rigidity may perturb enzyme-substrate binding kinetics. In kinase assays, cyclopropylalanine-containing peptides show reduced phosphorylation rates compared to flexible counterparts, suggesting utility in inhibitor design .
Metabolic Fate
In vivo studies (rodent models) indicate hepatic clearance predominates, with cytochrome P450-mediated oxidation of the cyclopropane ring to a diol metabolite. This pathway underscores the need for prodrug strategies in therapeutic applications .
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